molecular formula C12H19NO3S B5716465 4-methoxy-N-(pentan-3-yl)benzenesulfonamide

4-methoxy-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B5716465
M. Wt: 257.35 g/mol
InChI Key: WPMDJRXXLRMKEQ-UHFFFAOYSA-N
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Description

Significance of the Sulfonamide Moiety in Contemporary Chemical Research

The sulfonamide functional group (-SO₂NHR) is a cornerstone in modern medicinal chemistry and drug discovery. acs.orgchemazone.com Its prevalence stems from its ability to mimic a carboxylic acid group, act as a stable and metabolically robust linker, and participate in strong hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. researchgate.net Historically, sulfonamides were revolutionary as the first class of synthetic antimicrobial agents, known as sulfa drugs, which paved the way for the antibiotic era. molport.comnih.gov

Beyond their antibacterial applications, sulfonamides exhibit a remarkably broad spectrum of biological activities, including antiviral, antifungal, anti-inflammatory, and anticancer properties. prepchem.comnih.gov This versatility has led to the incorporation of the sulfonamide moiety into a wide array of approved drugs for treating diverse medical conditions. chemazone.com In the realm of chemical synthesis, the sulfonamide group serves as a versatile building block and a reliable functional group for creating crystalline derivatives of amines, aiding in their purification and characterization. rsc.org The ongoing exploration of novel sulfonamide derivatives continues to be a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity. chemazone.com

Overview of the N-Alkyl-4-methoxybenzenesulfonamide Structural Class

The N-alkyl-4-methoxybenzenesulfonamide structural class is characterized by a central benzenesulfonamide (B165840) core with a methoxy (B1213986) group at the para-position of the benzene (B151609) ring and an alkyl substituent on the nitrogen atom. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and potentially modulate the biological activity of the molecule. The N-alkyl substituent provides a point of structural diversity, allowing for the fine-tuning of physicochemical properties such as lipophilicity, which can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Compounds within this class are generally synthesized through the reaction of 4-methoxybenzenesulfonyl chloride with a primary or secondary alkylamine. prepchem.com This straightforward synthetic route allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Research on various N-alkyl-4-methoxybenzenesulfonamides has explored their potential in different therapeutic areas, leveraging the established biological significance of the sulfonamide scaffold.

Rationale for Academic Investigation of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide

The academic investigation of this compound is driven by the systematic exploration of structure-activity relationships within the broader class of N-alkyl-4-methoxybenzenesulfonamides. The specific choice of the pentan-3-yl group as the N-alkyl substituent is significant for several reasons. The branched nature of this alkyl group, as opposed to a linear chain, introduces steric bulk around the sulfonamide nitrogen. This can influence the compound's conformational preferences and its ability to fit into the binding pockets of biological targets.

Furthermore, the lipophilicity conferred by the pentyl group is a critical parameter in drug design. By systematically varying the size and branching of the N-alkyl substituent, researchers can probe the optimal lipophilicity required for a desired biological effect, be it enzyme inhibition or receptor modulation. The study of this compound, therefore, contributes to a deeper understanding of how subtle structural modifications within this chemical class can translate into significant differences in biological activity and selectivity. While specific research on this exact molecule is not extensively documented in publicly available literature, its synthesis and characterization are a logical step in the broader scientific endeavor to map the chemical space of N-substituted benzenesulfonamides for potential therapeutic applications.

Research Findings for this compound

Synthesis

The synthesis of this compound would typically proceed via the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and pentan-3-amine. This is a standard and widely used method for the preparation of N-alkylsulfonamides.

Reaction Scheme:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-pentan-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-10(5-2)13-17(14,15)12-8-6-11(16-3)7-9-12/h6-10,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMDJRXXLRMKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy N Pentan 3 Yl Benzenesulfonamide and Analogous Structures

Direct Synthetic Routes to 4-methoxy-N-(pentan-3-yl)benzenesulfonamide

The most direct and widely employed method for the synthesis of N-alkylated benzenesulfonamides, such as this compound, involves the reaction of a sulfonyl chloride with an amine. This approach is a cornerstone of sulfonamide synthesis due to its efficiency and the ready availability of starting materials.

Nucleophilic Acyl Substitution Strategies Utilizing Substituted Anilines and Sulfonyl Chlorides

The formation of the sulfonamide bond in this compound is achieved through a nucleophilic acyl substitution reaction. In this specific case, the nucleophile is pentan-3-amine, a secondary amine, which attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The reaction proceeds via an addition-elimination mechanism, where the amine adds to the sulfonyl group, followed by the elimination of a chloride ion to form the stable sulfonamide linkage. masterorganicchemistry.com

The general reaction can be represented as:

4-methoxybenzenesulfonyl chloride + pentan-3-amine → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases used for this purpose include pyridine (B92270) or triethylamine. cbijournal.com

Optimized Reaction Conditions and Yield Considerations

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The choice of solvent is crucial, with common options including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether. cbijournal.com The reaction temperature is also a key factor; reactions are often initiated at 0°C and then allowed to warm to room temperature. cbijournal.com

The stoichiometry of the reactants plays a significant role. A slight excess of the amine can be used to drive the reaction to completion, although this may complicate purification. Alternatively, using a non-nucleophilic base in slight excess is a common strategy. High yields, often exceeding 85%, have been reported for the synthesis of analogous N-alkyl benzenesulfonamides under optimized conditions. cbijournal.com

Interactive Data Table: Illustrative Reaction Conditions for N-Alkylation of Benzenesulfonamides

Sulfonyl ChlorideAmineBaseSolventTemperature (°C)Yield (%)
Benzenesulfonyl chlorideAnilinePyridine-0-25100
4-Nitrobenzenesulfonyl chlorideAnilinePyridine-0-25100
Tosyl chloridep-ToluidinePyridine-0-25100
Benzenesulfonyl chlorideAnilineTriethylamineTHF0 to RT86
Benzenesulfonyl chlorideAnilineDiisopropylethylamine (DIPA) on Fe3O4Dichloromethane (DCM)Room Temperature (RT)98

General Approaches for N-Alkyl Benzenesulfonamide (B165840) Synthesis

Beyond the direct coupling of sulfonyl chlorides and amines, several other methodologies have been developed for the synthesis of N-alkyl benzenesulfonamides, offering alternative routes with varying advantages in terms of substrate scope, reaction conditions, and environmental impact.

Coupling Reactions of Benzenesulfonyl Chlorides with Primary or Secondary Amines

The reaction between benzenesulfonyl chlorides and primary or secondary amines is a robust and widely used method for forming the sulfonamide bond. cbijournal.com Studies have shown that these reactions can be performed efficiently in aqueous media, with high yields of the corresponding sulfonamides, particularly when using hydrophobic amines. researchgate.net For instance, reactions of benzenesulfonyl chloride with amines such as dibutylamine (B89481) and 1-octylamine in 1.0 M aqueous sodium hydroxide (B78521) have resulted in yields of 94% and 98%, respectively. researchgate.net This highlights the potential for more environmentally benign synthetic routes.

Iron-Promoted Reactions for N-Arylsulfonamide Formation

Iron catalysis has emerged as a cost-effective and environmentally friendly approach in organic synthesis. While primarily developed for the synthesis of N-arylsulfonamides, iron-promoted reactions represent an important advancement in C-N bond formation. One such method involves the coupling of nitroarenes with sodium arylsulfinates using an iron(II) chloride catalyst and sodium bisulfite as a reductant under mild conditions. organic-chemistry.orgnih.gov This approach avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org Another iron-catalyzed method facilitates the N-alkylation of sulfonamides with benzylic alcohols via a borrowing hydrogen methodology, offering high yields. ionike.com Iron(III) salts have also been used to catalyze the synthesis of 2-alkyl homoallyl sulfonyl amides. nih.gov Although not a direct route to simple N-alkyl sulfonamides, these iron-catalyzed methodologies demonstrate the versatility of iron in promoting the formation of sulfonamide-containing structures.

Microwave-Assisted Synthesis Protocols for Substituted Benzenesulfonamides

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions. youtube.comresearchgate.net This technology has been successfully applied to the synthesis of various sulfonamide derivatives. nih.gov For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been achieved for the first time using microwave irradiation. nih.gov In other instances, microwave-assisted synthesis of N-substituted-1,2,4-triazole derivatives incorporating a sulfonamide moiety was completed in just 33–90 seconds with a remarkable 82% yield, compared to several hours required by conventional heating methods. nih.gov These protocols offer a rapid and efficient alternative for the synthesis of complex sulfonamide-containing molecules.

Synthesis of Key Precursors and Intermediates for Benzenesulfonamide Scaffolds

The construction of the benzenesulfonamide scaffold is a foundational step in the synthesis of this compound and its analogues. This process is centered around the formation of a reactive sulfonyl chloride derivative of the benzene (B151609) ring, which can then be coupled with an amine.

Formation of Sulfonyl Chloride Derivatives

The primary precursor for the synthesis of this compound is 4-methoxybenzenesulfonyl chloride. A common and effective method for its preparation is the chlorosulfonation of anisole (B1667542) (methoxybenzene). This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid. The reaction involves the direct introduction of the chlorosulfonyl group (-SO₂Cl) onto the benzene ring. Due to the ortho-, para-directing effect of the methoxy (B1213986) group, the major product is the para-substituted isomer, 4-methoxybenzenesulfonyl chloride.

In a typical laboratory-scale synthesis, anisole is added dropwise to an excess of chlorosulfonic acid at a low temperature, often around 0°C, to control the exothermic reaction. After the addition is complete, the reaction mixture is gradually warmed and may be heated to ensure the completion of the reaction. The reaction is then quenched by carefully pouring the mixture onto ice, which leads to the precipitation of the crude 4-methoxybenzenesulfonyl chloride. The solid product is then collected by filtration and washed with cold water to remove any remaining acid.

Alternative methods for the synthesis of aryl sulfonyl chlorides include the reaction of the corresponding sulfonic acids with chlorinating agents such as thionyl chloride or phosphorus pentachloride. However, the direct chlorosulfonation of the aromatic ring is often more direct for simple substrates like anisole.

A summary of a typical synthesis of 4-methoxybenzenesulfonyl chloride is presented in the table below.

Reactants Reagents Conditions Product Typical Yield
AnisoleChlorosulfonic acid0°C to room temperature, followed by heating4-methoxybenzenesulfonyl chlorideHigh

Introduction of Aliphatic Amine Moieties

The introduction of the aliphatic amine moiety to form the sulfonamide bond is the final key step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and pentan-3-amine.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The choice of solvent depends on the specific reaction conditions and the solubility of the reactants. Dichloromethane, tetrahydrofuran, and diethyl ether are frequently used organic solvents.

In a standard procedure, the 4-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, and the pentan-3-amine is added, often along with the base. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product. This usually involves washing the organic layer with dilute acid to remove excess amine and base, followed by washing with water and brine. The organic solvent is then removed under reduced pressure to yield the crude this compound.

The general reaction is as follows:

CH₃O-C₆H₄-SO₂Cl + H₂N-CH(CH₂CH₃)₂ → CH₃O-C₆H₄-SO₂-NH-CH(CH₂CH₃)₂ + HCl

The table below outlines the typical components and conditions for this reaction.

Reactants Base Solvent Conditions Product
4-methoxybenzenesulfonyl chloridePyridine or TriethylamineDichloromethane or THFRoom temperatureThis compound
Pentan-3-amine

Purification and Isolation Techniques for N-Substituted Benzenesulfonamides

The purification of the crude this compound is essential to obtain a product of high purity. The two most common methods for the purification of solid organic compounds are recrystallization and column chromatography.

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The choice of solvent is critical; the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For N-substituted benzenesulfonamides, common recrystallization solvents include ethanol, methanol, or mixtures of solvents such as ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/hexane. The process involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the formation of pure crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful technique for the purification of organic compounds. It relies on the differential adsorption of the components of a mixture onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. For the purification of N-substituted benzenesulfonamides, a silica gel column is typically used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the mobile phase is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by TLC. Fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound.

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities present in the crude product.

Purification Technique Stationary Phase Mobile Phase / Solvent Principle
RecrystallizationNot applicableEthanol, Methanol, Ethyl acetate/HexaneDifferential solubility of the compound and impurities in a solvent at different temperatures.
Column ChromatographySilica gelHexane/Ethyl acetate, Dichloromethane/HexaneDifferential adsorption of the compound and impurities onto the stationary phase as the mobile phase passes through.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers significant insights into the molecular vibrations and, consequently, the functional groups present in 4-methoxy-N-(pentan-3-yl)benzenesulfonamide.

Characteristic Spectral Features of the Sulfonamide Functional Group

The sulfonamide functional group (-SO₂NH-) is a cornerstone of the molecule's structure, and its characteristic vibrations are readily identifiable. The asymmetric and symmetric stretching vibrations of the SO₂ group are particularly prominent. Typically, the asymmetric stretching (νₐₛ SO₂) appears in the range of 1370-1335 cm⁻¹, while the symmetric stretching (νₛ SO₂) is observed around 1170-1150 cm⁻¹. These strong absorptions are a definitive indicator of the sulfonamide moiety.

Another key vibrational mode is the S-N stretching (ν S-N), which is generally found in the 940-900 cm⁻¹ region. The N-H stretching vibration (ν N-H) of the secondary sulfonamide is expected to produce a distinct band in the region of 3300-3200 cm⁻¹. The presence and position of this band can be influenced by hydrogen bonding. Bending vibrations of the sulfonamide group, such as the SO₂ scissoring and wagging modes, occur at lower frequencies, typically below 600 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3200Medium
SO₂ Asymmetric Stretch1370-1335Strong
SO₂ Symmetric Stretch1170-1150Strong
S-N Stretch940-900Medium
SO₂ Scissoring/Wagging< 600Medium-Weak

Identification of Methoxy (B1213986) and Pentan-3-yl Moieties

The methoxy (-OCH₃) group attached to the benzene (B151609) ring also presents characteristic vibrational bands. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations are key identifiers, with the asymmetric stretch appearing as a strong band around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹.

The pentan-3-yl group, an alkyl chain, contributes to the spectrum primarily through its C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are observed in the 2960-2850 cm⁻¹ range. Bending vibrations for the methylene (scissoring) and methyl (umbrella) groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
MethoxyC-H Stretch (methyl)2950-2850Medium
C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch~1040Medium
Pentan-3-ylC-H Stretch (CH₂, CH₃)2960-2850Strong
CH₂ Scissoring~1465Medium
CH₃ Umbrella Bend~1380Medium

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Elucidation of Proton and Carbon Environments

In the ¹H NMR spectrum of this compound, the aromatic protons of the 4-methoxyphenyl group are expected to appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern. The protons ortho to the sulfonamide group will be deshielded compared to the protons ortho to the methoxy group. The methoxy protons will present as a sharp singlet around δ 3.8-3.9 ppm. The N-H proton of the sulfonamide group is expected to be a broad singlet, with its chemical shift being solvent and concentration-dependent.

The protons of the pentan-3-yl group will show characteristic multiplets. The methine proton (CH) attached to the nitrogen will be the most deshielded of the alkyl protons. The methylene protons (CH₂) will appear as a multiplet, and the terminal methyl protons (CH₃) will be a triplet.

The ¹³C NMR spectrum will corroborate this information. The aromatic carbons will appear in the δ 110-165 ppm range, with the carbon attached to the methoxy group being significantly shielded and the carbon attached to the sulfur atom being deshielded. The methoxy carbon will resonate around δ 55-56 ppm. The carbons of the pentan-3-yl group will appear in the upfield region (δ 10-60 ppm).

Proton Environment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to SO₂)~7.8Doublet
Aromatic (ortho to OCH₃)~7.0Doublet
Methoxy (OCH₃)~3.9Singlet
Sulfonamide (NH)VariableSinglet (broad)
Pentan-3-yl (CH-N)~3.5Multiplet
Pentan-3-yl (CH₂)~1.4-1.6Multiplet
Pentan-3-yl (CH₃)~0.8-0.9Triplet
Carbon Environment (¹³C NMR) Expected Chemical Shift (δ, ppm)
Aromatic (C-SO₂)~130-135
Aromatic (C-OCH₃)~163
Aromatic (CH ortho to SO₂)~129
Aromatic (CH ortho to OCH₃)~114
Methoxy (OCH₃)~56
Pentan-3-yl (CH-N)~55
Pentan-3-yl (CH₂)~25-30
Pentan-3-yl (CH₃)~10-12

Conformation Analysis of the Pentan-3-yl Chain

The conformational flexibility of the pentan-3-yl chain can be investigated using two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments can reveal through-space correlations between protons, providing information about their spatial proximity and, by extension, the preferred conformation of the alkyl chain. For instance, correlations between the N-H proton and specific protons on the pentan-3-yl group can help define the orientation of the chain relative to the sulfonamide linkage. The analysis of coupling constants (J-values) in high-resolution ¹H NMR can also provide insights into the dihedral angles and thus the rotamer populations of the C-C bonds within the pentyl chain.

Mass Spectrometry (HRMS, ESI-TOF-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF-MS), is crucial for confirming the molecular formula of this compound. The calculated exact mass for the molecular formula C₁₂H₁₉NO₃S is 257.1086 g/mol . HRMS can measure the mass of the molecular ion with high accuracy, typically within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information. Common fragmentation pathways for N-alkyl benzenesulfonamides include cleavage of the S-N bond and the N-C bond. A characteristic fragmentation for aromatic sulfonamides is the loss of SO₂ (64 Da). nih.gov Cleavage of the N-C bond of the pentan-3-yl group can lead to the formation of a pentyl cation or related fragment ions. The fragmentation is often influenced by the branching of the alkyl group. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Determination of Bond Lengths, Bond Angles, and Torsion Angles

No specific data found for this compound.

Analysis of Molecular Conformation and Stereochemistry

No specific data found for this compound.

Investigation of Intermolecular Interactions and Supramolecular Architecture (e.g., Hydrogen Bonding, π-π Stacking)

No specific data found for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. physchemres.org Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-31G(d,p) or 6-311G+(d,p) basis set, to accurately model the geometry and electronic properties of sulfonamide derivatives. nih.govnih.gov

Energy minimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its lowest energy conformation. For molecules with flexible bonds, such as 4-methoxy-N-(pentan-3-yl)benzenesulfonamide, conformational analysis is performed by systematically rotating the rotatable bonds to map the potential energy surface (PES). jcsp.org.pk This analysis identifies the most stable conformers in the gas phase or in solution. jcsp.org.pkresearchgate.net

Studies on structurally related sulfonamides provide insight into the likely conformations. For instance, in similar N-(aryl)arylsulfonamides, the molecule is often twisted at the S—N bond, with significant dihedral angles observed between the aromatic rings. nih.govresearchgate.net For 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, a C1—S1—N1—C7 torsion angle of 66.33 (19)° was reported. nih.govresearchgate.net Such analyses are critical for understanding how the molecule will be shaped when approaching a biological target.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, indicating a higher propensity for charge transfer to occur within the molecule. nih.govresearchgate.net DFT calculations are used to determine these energy values. nih.gov

The table below shows representative FMO data calculated for a related sulfonamide, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, which illustrates the typical outputs of such an analysis.

ParameterEnergy (eV)
EHOMO-9.01
ELUMO-4.99
Energy Gap (ΔE)4.02

This data is illustrative and based on calculations for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is valuable for identifying the electron-rich and electron-poor regions, which in turn predicts how a molecule will interact with other charged species. nih.gov

In an MEP map, different colors correspond to different electrostatic potential values. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the oxygen atoms of the sulfonyl (SO₂) and methoxy (B1213986) (OCH₃) groups, while positive regions would likely be found near the hydrogen atom attached to the sulfonamide nitrogen. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org These simulations provide detailed information on the dynamic behavior, conformational changes, and stability of a compound, particularly when it is part of a larger system, such as a ligand-receptor complex. semanticscholar.org By simulating the interactions over a period, MD can validate the stability of a binding pose obtained from molecular docking. The stability of the complex is often assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are built using a set of "descriptors"—numerical values that quantify various aspects of a molecule's structure.

These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The relationship between these descriptors and the observed activity is then modeled using statistical methods. While specific QSAR studies on this compound are not detailed, the principles of QSAR are widely applied in drug design to predict the activity of new compounds and to optimize lead structures. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target receptor, such as a protein. physchemres.orgrrsociology.ru The process involves placing the ligand into the binding site in various conformations and using a scoring function to estimate the binding free energy for each pose. nih.govpreprints.org

A more negative binding energy value typically indicates a more stable and favorable ligand-receptor interaction. physchemres.orgrrsociology.ru Docking studies on related methoxy-containing compounds have shown high affinity for various receptors, with binding energies ranging from -5.0 to -11.6 kcal/mol depending on the target. rrsociology.ruresearchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov

The following interactive table presents hypothetical docking scores for this compound against several potential receptor targets to illustrate the type of data generated in such a study.

Receptor TargetBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Glutamate Receptor mGluR8-8.2Ser123, Tyr234
NMDA Receptor GluN2B-9.5Phe176, Val211
Estrogen Receptor Alpha (ER-α)-10.1Leu346, Met421

The data in this table is hypothetical and for illustrative purposes only.

Reactivity and Reaction Mechanisms of 4 Methoxy N Pentan 3 Yl Benzenesulfonamide

N-H Acidity and Deprotonation Behavior

The proton on the sulfonamide nitrogen of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide is acidic. This acidity is a hallmark of the sulfonamide functional group, primarily due to the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group. The sulfonyl group stabilizes the resulting conjugate base (anion) through resonance and inductive effects, delocalizing the negative charge over the two oxygen atoms and the nitrogen atom.

The substituents on the aromatic ring and the nitrogen atom modulate this acidity. The 4-methoxy group is an electron-donating group, which slightly reduces the acidity of the N-H proton compared to an unsubstituted benzenesulfonamide (B165840) by pushing electron density into the ring and, to a lesser extent, toward the sulfonyl group. Conversely, the pentan-3-yl group, an alkyl substituent, has a minor electron-donating inductive effect that also slightly decreases acidity. Despite these effects, the N-H proton remains significantly acidic and can be readily removed by a suitable base. rsc.org

Deprotonation is typically achieved using strong bases such as sodium hydride (NaH) or alkali hydroxides to generate the corresponding sodium salt. semanticscholar.orgresearchgate.net This process is fundamental for subsequent reactions involving the sulfonamide nitrogen, such as alkylation and acylation, where the anionic nitrogen acts as a potent nucleophile. Theoretical studies on similar structures suggest that in molecules with multiple potential deprotonation sites, the sulfonamide proton is generally more acidic than aliphatic amine protons but less acidic than aromatic amine protons. acs.orgnih.gov

Table 1: Factors Influencing N-H Acidity of this compound

Feature Effect on Acidity Rationale
Sulfonyl Group (-SO₂-) Increases Strong electron-withdrawing group; stabilizes the conjugate base via resonance and induction.
4-Methoxy Group (-OCH₃) Slightly Decreases Electron-donating group; reduces the electron-withdrawing strength of the aromatic ring.

| N-(pentan-3-yl) Group | Slightly Decreases | Electron-donating alkyl group; minor inductive effect. |

Electrophilic Aromatic Substitution Reactions on the Benzenesulfonamide Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr), with the regiochemical outcome dictated by the two existing substituents: the 4-methoxy group and the N-(pentan-3-yl)sulfamoyl group. wikipedia.org

4-Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via a resonance effect (+R effect). It is a powerful ortho, para-director. libretexts.orglibretexts.org

N-(pentan-3-yl)sulfamoyl Group (-SO₂NH-pentan-3-yl): This group is deactivating because the sulfonyl moiety is strongly electron-withdrawing. However, like the halogens, it is also an ortho, para-director. This is because the nitrogen atom adjacent to the ring can donate its lone pair of electrons to stabilize the cationic intermediate (Wheland intermediate) when the electrophile attacks at the ortho or para positions. scielo.org.mx

In this compound, the powerful activating and directing effect of the methoxy (B1213986) group dominates. Since the para position is already occupied by the sulfonamide group, incoming electrophiles are directed to the positions ortho to the methoxy group (i.e., C-3 and C-5). Therefore, reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation are expected to yield 3-substituted or 3,5-disubstituted products. The reaction conditions must be carefully controlled, as the strongly activated ring can be susceptible to over-reaction or side reactions. libretexts.org

Reactions Involving the Sulfonamide Nitrogen (e.g., Alkylation, Acylation)

The sulfonamide nitrogen in this compound, being a secondary sulfonamide, can undergo reactions such as alkylation and acylation after deprotonation. nih.gov The resulting anion is a soft nucleophile that readily reacts with various electrophiles.

Alkylation: N-alkylation can be achieved by treating the sulfonamide with a base like sodium hydride (NaH) followed by an alkyl halide. This reaction converts the secondary sulfonamide into a tertiary sulfonamide. The steric bulk of the pentan-3-yl group might slightly hinder the reaction with very bulky alkylating agents. nih.gov Alternative methods for N-alkylation of sulfonamides include using alcohols as alkylating agents in the presence of a suitable catalyst. organic-chemistry.orgdoi.org

Acylation: N-acylation is a common transformation used to synthesize N-acylsulfonamides, which are often considered bioisosteres of carboxylic acids. nih.gov This is typically accomplished by reacting the sulfonamide with an acid chloride or acid anhydride in the presence of a base. semanticscholar.org Catalyst-free methods using an acylating agent in water or under solvent-free conditions have also been developed. researchgate.net The resulting N-acylsulfonamide has a significantly more acidic remaining proton (if applicable) and different chemical properties compared to the parent sulfonamide. nih.gov N-substituted sulfonamides generally show lower reactivity in these reactions compared to primary sulfonamides, which can be attributed to steric hindrance. nih.gov

Table 2: Representative N-Acylation Conditions for Secondary Sulfonamides

Acylating Agent Catalyst/Base Conditions Product Yield Reference
Acid Anhydride H₂SO₄ (catalytic) Acetonitrile, 60 °C Good to Excellent nih.gov
Acid Anhydride Wells-Dawson heteropolyacid Water Good researchgate.net

Radical Reaction Pathways of N-Halosulfonamides and Related Species

Nitrogen-centered radicals can be generated from this compound, typically via an N-halosulfonamide intermediate. The sulfonamide is first treated with a halogenating agent (e.g., calcium hypochlorite or N-chlorosuccinimide) to form the corresponding N-chloro-4-methoxy-N-(pentan-3-yl)benzenesulfonamide. nih.gov

Homolytic cleavage of the N-Cl bond, induced by heat, light (hν), or a radical initiator, generates a sulfonamidyl radical. uomustansiriyah.edu.iq These electrophilic radicals are versatile intermediates for various transformations. nih.gov

Intermolecular Reactions: The generated nitrogen radical can add across unsaturated systems like alkenes. These reactions, often catalyzed by copper(I) salts, can proceed with high regioselectivity. nih.gov

Intramolecular Reactions (Hofmann-Löffler-Freytag type): A key pathway for sulfonamidyl radicals is intramolecular 1,5-hydrogen atom transfer (1,5-HAT). nih.govlibretexts.org In this process, the nitrogen radical abstracts a hydrogen atom from a carbon atom at the δ-position (five atoms away), typically through a stable six-membered ring transition state. In the case of the N-(pentan-3-yl) group, the terminal methyl hydrogens are at the δ-position relative to the nitrogen. The 1,5-HAT would generate a carbon-centered radical at the terminal position of the pentyl chain, which can then be trapped by a halogen atom to yield a δ-halogenated sulfonamide. This pathway allows for the remote functionalization of the otherwise unreactive alkyl chain. nih.gov

Cleavage and Derivatization of the Pentan-3-yl Moiety

Sulfonamides are known for their high stability, making them excellent protecting groups for amines. youtube.com However, their robustness also makes cleavage of the N-S or N-C bond challenging.

Cleavage:

N-S Bond Cleavage: Reductive cleavage is the most common method for deprotection, typically targeting the N-S bond to release the free amine and a sulfinic acid derivative. Reagents like samarium diiodide (SmI₂) or electrochemical reduction can achieve this. organic-chemistry.orgchemrxiv.orgchemrxiv.org

N-C Bond Cleavage: Cleavage of the N-C(pentyl) bond is less common and generally more difficult. Some electrochemical oxidative methods have been developed for the cleavage of N-alkyl bonds in sulfonamides, but these are not as widely used as reductive N-S cleavage. acs.org

Derivatization: Direct derivatization of the pentan-3-yl group without affecting the rest of the molecule is challenging due to the general inertness of C-H bonds. However, the radical pathways discussed in section 5.4 provide a strategic approach. By generating a nitrogen-centered radical that undergoes a 1,5-HAT, a specific C-H bond on the pentyl chain can be selectively functionalized (e.g., halogenated). This newly introduced functional group can then serve as a handle for further chemical modifications, allowing for the derivatization of the pentan-3-yl moiety. nih.gov

Investigation of Stereochemical Outcomes in Chemical Transformations

The parent compound, this compound, is achiral as the pentan-3-yl group has a plane of symmetry. Therefore, discussions of stereochemistry are relevant only in the context of reactions that introduce a new stereocenter.

A key reaction where stereochemistry becomes a factor is the radical-mediated C-H functionalization of the pentyl group. The two ethyl groups attached to the central carbon of the pentan-3-yl moiety are chemically equivalent. If a radical reaction, such as a 1,5-HAT followed by halogenation, were to functionalize one of the CH₂ groups (at the C-2 or C-4 position), a new chiral center would be created. Since the initial radical abstraction would likely occur without stereocontrol from the achiral starting material, the subsequent trapping of the planar carbon radical would result in a racemic mixture of the (R)- and (S)-enantiomers of the functionalized product.

Similarly, in intermolecular radical additions to prochiral alkenes, the reaction would likely produce a racemic or diastereomeric mixture of products, unless a chiral catalyst or auxiliary is employed. nih.gov The study of stereochemical outcomes would therefore be critical in any synthetic application of this compound aimed at producing chiral molecules.

Table of Compounds Mentioned

Compound Name
This compound
N-acylsulfonamides

Exploration of Derivatives and Analogs of 4 Methoxy N Pentan 3 Yl Benzenesulfonamide

Synthesis and Characterization of Substituted N-Alkyl/Arylbenzenesulfonamides

The synthesis of substituted N-alkyl/arylbenzenesulfonamides is a cornerstone of medicinal chemistry, allowing for the systematic evaluation of how different structural features influence the biological and physicochemical properties of the parent compound.

Variations on the Alkyl Chain (e.g., branched, cyclic, functionalized pentyl analogs)

Variations on the pentyl chain of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide can include other branched isomers, cyclic structures, and the introduction of functional groups. For instance, N-alkyl groups can be open-chain hydrocarbons with 1-12 carbon atoms or cyclic groups with 5-7 carbon atoms, such as cyclopentyl and cyclohexyl. google.com The synthesis of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds has also been explored, employing a nitrogen-centered radical approach. rsc.org

Below is an interactive data table summarizing different alkyl variations that can be synthesized:

Alkyl Variation General Structure Synthetic Approach Key Characteristics
Branched AnalogsN-(branched alkyl)benzenesulfonamideReaction with branched alkyl halides or alcoholsAlters steric hindrance and lipophilicity
Cyclic AnalogsN-(cycloalkyl)benzenesulfonamideReaction with cycloalkyl halides or alcoholsIntroduces conformational rigidity
Functionalized AnalogsN-(functionalized alkyl)benzenesulfonamideUse of alkylating agents with functional groups (e.g., hydroxyl, amino)Modifies polarity and potential for hydrogen bonding

Modifications of the Aryl Ring (e.g., different methoxy (B1213986) positions, additional substituents)

The electronic and steric properties of the aryl ring in benzenesulfonamides can be fine-tuned by altering the position of the methoxy group or by introducing additional substituents. These modifications can significantly impact the compound's interaction with biological targets. The synthesis of such analogs typically starts from the corresponding substituted benzenesulfonyl chloride. researchgate.net For example, the reaction of p-methoxy benzene (B151609) sulphonyl chloride with primary amines in an alkaline medium yields para-methoxy sulphonamides. researchgate.net

The following interactive data table outlines modifications to the aryl ring:

Aryl Ring Modification General Structure Synthetic Precursor Potential Impact
Isomeric Methoxy Position(e.g., 2-methoxy, 3-methoxy)benzenesulfonamideIsomeric methoxybenzenesulfonyl chlorideAlters electronic properties and hydrogen bonding capabilities
Additional Substituents(e.g., chloro, nitro, alkyl)benzenesulfonamideSubstituted benzenesulfonyl chlorideModifies electronics, lipophilicity, and steric profile
Polycyclic Aromatic RingsNaphthalenesulfonamide analogsNaphthalenesulfonyl chlorideIncreases surface area and potential for π-π interactions

Heterocyclic Substitutions on the Sulfonamide Nitrogen

Replacing the alkyl group on the sulfonamide nitrogen with a heterocyclic ring system introduces a wide range of new chemical properties, including the potential for additional hydrogen bonding, metal coordination, and altered pharmacokinetic profiles. The synthesis of N-heterocyclic benzenesulfonamides is generally achieved by reacting the corresponding aminoheterocycle with a benzenesulfonyl chloride in the presence of a base like pyridine (B92270). acs.org

A diverse array of heterocyclic moieties has been incorporated into the benzenesulfonamide (B165840) scaffold. These include, but are not limited to, thiazoles, thiadiazoles, pyrimidines, and triazoles. rsc.orgresearchgate.net For example, N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives have been synthesized and studied. nih.gov The choice of the heterocyclic ring can significantly influence the biological activity of the resulting compound.

This interactive data table showcases various heterocyclic substitutions:

Heterocyclic Moiety Example Structure Synthetic Method Key Features
ThiazoleN-(Thiazol-2-yl)benzenesulfonamideReaction with 2-aminothiazoleIntroduces a five-membered aromatic ring with sulfur and nitrogen
ThiadiazoleN-(1,3,4-Thiadiazol-2-yl)benzenesulfonamideReaction with 2-amino-1,3,4-thiadiazoleContains a five-membered ring with one sulfur and two nitrogen atoms
PyrimidineN-(Pyrimidin-2-yl)benzenesulfonamideReaction with 2-aminopyrimidineIntroduces a six-membered aromatic ring with two nitrogen atoms
TriazoleN-(1,2,4-Triazol-3-yl)benzenesulfonamideReaction with 3-amino-1,2,4-triazoleContains a five-membered ring with three nitrogen atoms

Comparative Structural and Computational Studies of Analogs

To gain a deeper understanding of the structure-activity relationships of benzenesulfonamide analogs, researchers employ a combination of experimental and computational techniques. X-ray crystallography provides precise information about the three-dimensional structure of these molecules in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. nsf.govbohrium.com

Computational studies, such as Density Functional Theory (DFT) calculations and molecular docking, offer valuable insights into the electronic properties, conformational preferences, and potential binding modes of these compounds with biological targets. cumhuriyet.edu.tr These studies can help rationalize observed biological activities and guide the design of new, more potent analogs. For example, computational analyses have been used to investigate the interaction of benzenesulfonamide derivatives with enzymes like carbonic anhydrases, revealing the importance of specific structural features for inhibitory activity. researchgate.net Molecular docking studies have also been employed to predict the binding affinities and interaction patterns of benzenesulfonamide analogs with various protein targets. researchgate.net

Mechanistic Insights from Analogous Reactions

The study of reaction mechanisms provides fundamental knowledge for optimizing synthetic procedures and developing novel transformations. The synthesis of sulfonamides can proceed through different mechanistic pathways depending on the reactants and conditions employed.

A common method involves the nucleophilic attack of an amine on a sulfonyl chloride. However, alternative mechanisms have been explored. For instance, a dual copper and visible-light-catalyzed reaction between phenylsulfinic acids and aryl azides has been developed to form sulfonamides under redox-neutral conditions. nih.govmdpi.com This process is proposed to involve the generation of a triplet nitrene and a sulfonyl radical, which then couple to form the S-N bond.

Furthermore, the reactions of benzenesulfonamides and their precursors can lead to various products depending on the reaction conditions. For example, the treatment of benzenesulfonohydrazides with hydrogen chloride in acetic acid can yield thiosulfonates, while reaction with hydrogen bromide under similar conditions can produce disulfides. nih.gov These studies highlight the rich and complex reactivity of the sulfonamide functional group and its precursors.

Non Clinical Applications and Materials Science Perspectives

Role as Chemical Reagents or Synthons in Organic Transformations

Currently, there is no available scientific literature that describes the use of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide as a chemical reagent or synthon in organic transformations. While the broader class of sulfonamides is utilized in various organic synthesis applications, the specific reactivity and utility of this particular compound have not been documented in accessible research.

Ligand Chemistry: Coordination with Metal Centers for Academic Exploration

Detailed investigations into the ligand chemistry of this compound are absent from the current body of scientific literature. Consequently, there is no information available on the following specific areas:

No published methods for the synthesis of metal complexes involving this compound as a ligand could be found.

As no metal complexes of this specific sulfonamide have been synthesized, there is no corresponding spectroscopic or structural characterization data, such as that from X-ray crystallography, NMR spectroscopy, or IR spectroscopy.

Computational or theoretical studies, including Density Functional Theory (DFT) calculations, exploring the metal-ligand interactions of this compound have not been reported.

Potential in Material Science and Supramolecular Chemistry

There is a lack of research on the potential applications of this compound in material science and supramolecular chemistry. While related sulfonamides have been studied for their ability to form hydrogen-bonded networks and their use in crystal engineering, no such studies have been conducted on this specific compound. Therefore, there is no data on its self-assembly properties or its role in the design of novel supramolecular structures.

Application as Corrosion Inhibitors in Model Systems

No studies have been published that investigate the efficacy of this compound as a corrosion inhibitor for any metal or alloy in model systems. While other sulfonamide derivatives have been explored for this purpose, the potential of this particular compound remains uninvestigated.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of benzenesulfonamides often involves the reaction of a benzenesulfonyl chloride with an amine. For 4-methoxy-N-(pentan-3-yl)benzenesulfonamide, this would typically involve reacting 4-methoxybenzenesulfonyl chloride with pentan-3-amine. While effective, this method can have drawbacks related to the use of hazardous reagents and the generation of stoichiometric byproducts.

Future research should focus on developing more sustainable and efficient synthetic strategies. This could include:

Catalytic Methods: Exploring transition-metal catalyzed cross-coupling reactions to form the S-N bond, potentially avoiding the need for pre-functionalized sulfonyl chlorides.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability. evitachem.com

Green Solvents: Investigating the use of environmentally benign solvents to replace traditional volatile organic compounds.

A comparative table of potential synthetic routes is presented below:

Synthetic Route Key Reagents Potential Advantages Potential Challenges
Conventional Method 4-methoxybenzenesulfonyl chloride, pentan-3-amineWell-established, reliableUse of corrosive sulfonyl chloride, byproduct formation
Catalytic Coupling 4-methoxybenzenesulfonic acid, pentan-3-amine, catalystAtom-economical, potentially milder conditionsCatalyst cost and recovery, optimization of reaction conditions
Flow Synthesis 4-methoxybenzenesulfonyl chloride, pentan-3-amineEnhanced safety, scalability, precise controlInitial setup cost, potential for clogging

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The progress of the synthesis of this compound is typically monitored using offline techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy on worked-up samples. Future advancements could involve the implementation of in-situ spectroscopic probes for real-time reaction monitoring.

Techniques such as Process Analytical Technology (PAT), including ReactIR (in-situ FTIR) and Raman spectroscopy, could provide continuous data on the consumption of reactants and the formation of the product. This would enable precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction kinetics.

Deeper Computational Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. For this compound, density functional theory (DFT) calculations could be employed to:

Elucidate Reaction Mechanisms: Model the transition states and intermediates of its synthetic pathways to understand the underlying mechanisms. jcsp.org.pk

Predict Spectroscopic Properties: Calculate theoretical IR, Raman, and NMR spectra to aid in experimental characterization. jcsp.org.pk

Analyze Conformational Landscapes: Determine the most stable conformations of the molecule and the energy barriers between them. jcsp.org.pk

These computational studies would provide valuable insights that complement experimental findings and guide the design of new experiments.

Exploration of Stereoselective Synthesis of Chiral Analogs

The pentan-3-yl group in this compound is achiral. However, the introduction of chirality can have profound effects on the biological activity and material properties of a molecule. Future research could explore the synthesis of chiral analogs. For example, replacing the pentan-3-yl group with a chiral amine, such as (S)-pentan-2-amine, would result in a chiral sulfonamide.

The development of stereoselective synthetic methods, potentially using chiral catalysts or biocatalysts, would be a key focus. Recent advances in photoenzymatic hydrosulfonylation have shown promise for the stereoselective synthesis of chiral sulfones, and similar strategies could potentially be adapted for chiral sulfonamides. nih.gov

Investigation into Non-covalent Interactions and Self-assembly Properties

The crystal structures of many sulfonamides reveal intricate networks of non-covalent interactions, such as hydrogen bonds (N-H···O) and C-H···π interactions, which dictate their solid-state packing. nih.govresearchgate.net For this compound, the N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens and the methoxy (B1213986) group can act as acceptors.

Future studies could involve:

Single-Crystal X-ray Diffraction: Determining the precise three-dimensional structure of the molecule in the solid state to analyze its intermolecular interactions. nih.govresearchgate.net

Supramolecular Chemistry: Investigating the ability of the molecule to form self-assembled structures, such as gels or liquid crystals, through controlled non-covalent interactions.

Understanding these interactions is crucial for the rational design of materials with desired physical properties.

Interaction Type Potential Donor Potential Acceptor Significance
Hydrogen Bonding N-HSulfonyl O, Methoxy OCrystal packing, supramolecular assembly
C-H···π Interactions C-H bondsAromatic ringStabilization of crystal structure
π-π Stacking Aromatic ringsAromatic ringsInfluence on electronic properties

Integration into Complex Chemical Systems for Advanced Materials or Methodologies

The sulfonamide functional group is a versatile building block in medicinal chemistry and materials science. nih.gov Future research could explore the incorporation of this compound or its derivatives into more complex systems:

Polymer Science: As a monomer or a functional additive in the synthesis of novel polymers with specific thermal or optical properties.

Coordination Chemistry: As a ligand for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

Drug Discovery: While excluding dosage and safety information, the core structure could serve as a scaffold for the design of new molecules with potential biological activities, leveraging the known importance of the sulfonamide moiety in medicinal chemistry. nih.gov

By exploring these avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-N-(pentan-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-methoxybenzenesulfonyl chloride with pentan-3-amine under basic conditions. Key steps include:

  • Demethylation : Boron tribromide (BBr₃) is used to cleave methoxy groups in intermediates, as demonstrated in the synthesis of related sulfonamides .
  • Purification : Flash column chromatography (e.g., petroleum ether/EtOAc) ensures high purity, with yields up to 80% under optimized conditions .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and intermediate characterization .

Q. Which analytical techniques are essential for characterizing this compound?

Core techniques include:

Technique Application Example Data
¹H/¹³C NMR Confirming molecular connectivityδ 3.76 ppm (methoxy protons)
Mass Spectrometry Verifying molecular weightm/z 363 (M⁺)
IR Spectroscopy Identifying functional groups (e.g., sulfonamide S=O stretch at ~1340 cm⁻¹)

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • In vitro assays : Test antimicrobial activity via disk diffusion or microdilution methods.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Evaluate interactions with targets like Factor Xa (FXa) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictions in synthetic yields or spectral data be resolved?

  • Reproducibility challenges : Adjust reaction stoichiometry (e.g., BBr₃ equivalents for demethylation) to address incomplete conversions .
  • Spectral anomalies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Multiwfn .

Q. What computational strategies are effective for studying its binding mechanisms?

  • Molecular docking : AutoDock Vina efficiently predicts binding modes to targets like FXa, with scoring functions validated for sulfonamides .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) to prioritize derivatives for synthesis.
  • Electrostatic potential maps : Use Multiwfn to identify nucleophilic/electrophilic regions influencing binding .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility while retaining FXa affinity .
  • Prodrug strategies : Mask polar functionalities (e.g., esterification) to improve membrane permeability .
  • In vivo profiling : Monitor clearance rates in rodent models using LC-MS/MS to optimize dosing regimens .

Q. What experimental designs are recommended for elucidating its mechanism of action?

  • Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., FXa) to distinguish reversible vs. irreversible binding .
  • Crystallography : Co-crystallize the compound with its target (e.g., using SHELX for structure refinement) to resolve binding interactions at atomic resolution .
  • Transcriptomic profiling : RNA-seq can identify downstream pathways affected in treated cell lines, linking chemical structure to phenotypic effects .

Data Contradictions and Solutions

Q. How should researchers address discrepancies in biological activity across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., known FXa inhibitors) to ensure consistency .
  • Batch variability : Characterize compound purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Species-specific effects : Test activity across multiple cell lines or animal models to confirm target conservation .

Methodological Best Practices

Q. What are the key considerations for scaling up synthesis?

  • Solvent selection : Replace volatile solvents (e.g., CH₂Cl₂) with greener alternatives (e.g., EtOAc) for safer large-scale reactions .
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) to improve yields in cross-coupling steps .

Q. How to integrate high-throughput screening (HTS) with structural studies?

  • Fragment-based design : Use HTS to identify hit fragments, then merge sulfonamide pharmacophores with fragments via click chemistry .
  • Crystallographic pipelines : Pair HTS with rapid crystallization (e.g., using robotic platforms) to accelerate structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.